Acetic acid, (4-methylphenoxy)-, 2-(4-methoxyphenyl)-2-oxoethyl ester
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Overview
Description
Acetic acid, (4-methylphenoxy)-, 2-(4-methoxyphenyl)-2-oxoethyl ester is an organic compound that belongs to the class of esters This compound is characterized by the presence of an acetic acid moiety linked to a (4-methylphenoxy) group and a (4-methoxyphenyl)-2-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-methylphenoxy)-, 2-(4-methoxyphenyl)-2-oxoethyl ester typically involves the esterification of (4-methylphenoxy)acetic acid with 2-(4-methoxyphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (4-methylphenoxy)-, 2-(4-methoxyphenyl)-2-oxoethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield (4-methylphenoxy)acetic acid and 2-(4-methoxyphenyl)-2-oxoethanol.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride to produce the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: (4-methylphenoxy)acetic acid and 2-(4-methoxyphenyl)-2-oxoethanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
Acetic acid, (4-methylphenoxy)-, 2-(4-methoxyphenyl)-2-oxoethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, (4-methylphenoxy)-, 2-(4-methoxyphenyl)-2-oxoethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester: Similar ester structure but with a chloro substituent.
Benzeneacetic acid, (4-methoxyphenyl)methyl ester: Similar ester structure but with a benzene ring instead of a (4-methylphenoxy) group.
(4-methylphenoxy)acetic acid: Similar structure but without the ester linkage.
Uniqueness
Acetic acid, (4-methylphenoxy)-, 2-(4-methoxyphenyl)-2-oxoethyl ester is unique due to the presence of both (4-methylphenoxy) and (4-methoxyphenyl)-2-oxoethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
586370-68-5 |
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Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-(4-methylphenoxy)acetate |
InChI |
InChI=1S/C18H18O5/c1-13-3-7-16(8-4-13)22-12-18(20)23-11-17(19)14-5-9-15(21-2)10-6-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
VMWOPCUTZLADKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OCC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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